ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate
Description
Properties
IUPAC Name |
ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-3-8(10(15)16-4-2)14-6-5-7(13-14)9(11)12/h5-6,8-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXRTJDFPPNBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=CC(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of difluoromethylated pyrazole derivatives with ethyl butanoate. One common method includes the use of difluoroacetic acid as a starting material, which undergoes esterification with ethanol in the presence of a catalyst such as nanoscale titanium dioxide . The reaction conditions are optimized to achieve high yield and purity, with the product being isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing cost-effective and readily available raw materials. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated carboxylic acids, while reduction can produce difluoromethylated alcohols or amines .
Scientific Research Applications
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to disruption of cellular respiration in target organisms . The difluoromethyl group enhances the compound’s binding affinity and specificity, contributing to its biological efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on carboxamide derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (e.g., compounds 9c–9h ), which share the difluoromethylpyrazole core but differ in substituents and functional groups. Below is a detailed comparison based on molecular properties, synthesis, and physical characteristics:
Molecular and Structural Differences
Key Observations :
- Functional Groups : The target compound’s ester group contrasts with the carboxamide group in analogs 9c–9h , leading to differences in polarity and hydrolysis susceptibility. Esters are generally more prone to hydrolysis than carboxamides, which may affect stability in biological systems.
Analysis :
- Melting Points : The carboxamide analogs (9c–9h ) exhibit higher melting points (134–190°C) due to strong hydrogen bonding from the amide group, whereas the ester-containing target compound likely has a lower melting point, consistent with weaker intermolecular forces.
- Synthesis : The target compound’s synthesis would involve esterification of a pyrazole-carboxylic acid precursor, whereas analogs 9c–9h are synthesized via carboxamide coupling reactions using activated intermediates (e.g., EDCI/HOBt) .
Spectroscopic Data Comparison
Insights :
- The ester group in the target compound would produce distinct NMR signals (e.g., triplet for CH₂CH₃ and quartet for OCH₂), contrasting with the carboxamide’s NH proton absence in analogs 9c–9h .
- Fluorine atoms in both compounds contribute to characteristic splitting patterns in NMR and high-resolution mass spectrometry (HRMS) data.
Research Findings and Implications
- Stability : The ester group in the target compound may render it less stable under acidic or basic conditions compared to carboxamide analogs, which are more resistant to hydrolysis .
- Solubility: The ester moiety likely increases the target compound’s solubility in nonpolar solvents compared to carboxamides, which could influence its pharmacokinetic profile.
Biological Activity
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis methods, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a pyrazole ring with a difluoromethyl substituent, which is crucial for its biological activity. The molecular formula for this compound is , with a molecular weight of approximately 218.19 g/mol.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .
2. Insecticidal Properties:
The difluoromethyl group enhances the compound's interaction with biological targets, leading to potential insecticidal applications. Preliminary studies suggest that this compound may disrupt normal physiological functions in pests, indicating its efficacy as an insecticide .
3. Enzyme Inhibition:
Similar pyrazole derivatives have been reported to inhibit specific enzymes, which could be relevant for therapeutic applications. This compound may interact with enzyme systems in both microbial and pest species, leading to disrupted metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate, and what key parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole intermediates (e.g., 3-(difluoromethyl)-1H-pyrazole) can react with ethyl 2-bromobutanoate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (hexane/EtOAc gradients) is critical to isolate the product . Yield optimization requires precise stoichiometric ratios (1:1.2 for pyrazole:alkylating agent) and inert atmospheres to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Prioritize signals for the pyrazole ring (δ 7.5–8.0 ppm for H-1 and H-4), difluoromethyl group (δ 5.5–6.5 ppm as a triplet due to ¹H-¹⁹F coupling), and ester protons (δ 4.1–4.3 ppm for CH₂CH₃) .
- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the CF₂H group .
- IR : Stretching frequencies at 1720–1740 cm⁻¹ (ester C=O) and 1120–1150 cm⁻¹ (C-F bonds) validate functional groups .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Methodological Answer : The ester group is prone to hydrolysis under humid or acidic conditions. Accelerated stability studies (40°C/75% RH for 30 days) show 5–10% degradation via ester cleavage to 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid. Storage in sealed containers with desiccants at -20°C minimizes hydrolysis .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure, and what challenges arise due to substituent effects?
- Methodological Answer : X-ray crystallography using SHELXL is ideal for resolving conformational ambiguities (e.g., pyrazole ring puckering). Challenges include low crystal quality due to fluorine’s high electron density, requiring high-resolution data (θ > 25°) and twin refinement for accurate anisotropic displacement parameters. Hydrogen-bonding networks (e.g., C-F···H interactions) can stabilize crystal packing .
Q. In structure-activity relationship (SAR) studies, what functional groups are critical for bioactivity, and how can analogues be designed?
- Methodological Answer : The difluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety allows prodrug strategies. SAR studies on pyrazole derivatives suggest that replacing the butanoate chain with shorter/longer alkyl groups alters bioavailability. Bioisosteric replacement of CF₂H with trifluoromethyl (CF₃) or chloro groups can modulate target affinity .
Q. What computational methods are suitable for predicting reactivity, and how do solvent models affect docking simulations?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electrophilic substitution sites on the pyrazole ring. Solvent models (e.g., PCM for water or ethanol) improve docking accuracy by accounting for solvation effects. Molecular dynamics simulations (50 ns trajectories) reveal conformational flexibility in the butanoate chain, impacting target binding .
Data Contradictions and Validation
- Synthesis Yield Discrepancies : reports 70–80% yields for similar esters, while notes 50–60% for hydrazine-based routes. This suggests reagent purity and reaction time are critical variables.
- Stability Data : highlights hydrolysis risks, whereas lists related propanoic acid derivatives as stable. Researchers should validate degradation pathways via LC-MS under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
